Eupatilin

Allergy/Immunology Mast Cell Biology Anti-allergic Drug Discovery

Eupatilin is a trimethoxyflavone (5,7-dihydroxy-3',4',6-trimethoxyflavone) with molecular formula C18H16O7 and molecular weight 344.3 g/mol. It belongs to the flavone subclass of flavonoids, characterized by a 2-phenylchromen-4-one backbone bearing hydroxyl groups at C-5 and C-7 and methoxy groups at C-6, C-3', and C-4'.

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
CAS No. 22368-21-4
Cat. No. B1662920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupatilin
CAS22368-21-4
Synonyms5,7-dihydroxy-3',4',6-trimethoxyflavone
eupatilin
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC
InChIInChI=1S/C18H16O7/c1-22-12-5-4-9(6-14(12)23-2)13-7-10(19)16-15(25-13)8-11(20)18(24-3)17(16)21/h4-8,20-21H,1-3H3
InChIKeyDRRWBCNQOKKKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Eupatilin (CAS 22368-21-4) Compound Identity and Context for Scientific Procurement


Eupatilin is a trimethoxyflavone (5,7-dihydroxy-3',4',6-trimethoxyflavone) with molecular formula C18H16O7 and molecular weight 344.3 g/mol. It belongs to the flavone subclass of flavonoids, characterized by a 2-phenylchromen-4-one backbone bearing hydroxyl groups at C-5 and C-7 and methoxy groups at C-6, C-3', and C-4' [1]. First identified in 1969, eupatilin is isolated primarily from Artemisia species (e.g., A. argyi, A. princeps, A. asiatica) and has been developed as the active pharmaceutical ingredient in the clinically approved gastroprotective agent Stillen® (DA-9601) [2]. Its lipophilic nature (cLogP ~3.1) and unique substitution pattern distinguish it from common dietary flavones such as luteolin and apigenin, conferring a distinct polypharmacology profile that includes PPARα agonism, 5-lipoxygenase inhibition, and tyrosine kinase modulation [3].

Why Eupatilin Cannot Be Replaced by Generic Flavones in Targeted Research and Industrial Applications


Flavones such as luteolin, apigenin, and jaceosidin share a common 5,7-dihydroxyflavone scaffold with eupatilin yet exhibit markedly different bioactivity profiles due to variations in B-ring and C-ring methoxylation patterns. Direct comparative studies demonstrate that eupatilin possesses a distinct CYP450 inhibition fingerprint compared to jaceosidin [1] and superior mast cell stabilization compared to apigenin [2]. Eupatilin is a selective PPARα agonist (IC50 1.18 μM) with negligible PPARγ activity, a feature not replicated by luteolin or apigenin, which either lack PPARα activity or exhibit pan-PPAR effects [3]. Crucially, eupatilin is the active component of Stillen®, a clinically approved drug in South Korea, meaning that quality specifications, impurity profiles, and bioequivalence standards are defined specifically for eupatilin and cannot be met by generic flavone substitution [4].

Quantitative Differentiation Evidence: Eupatilin vs. Closest Structural Analogs and Pharmacological Alternatives


Anti-Allergic Potency: Eupatilin vs. Jaceosidin in IgE-Mediated Degranulation

In a direct head-to-head study using RBL-2H3 mast cells stimulated by IgE-antigen complex, eupatilin inhibited β-hexosaminidase release (a marker of mast cell degranulation) with an IC50 of 3.4 μM, which is 24.4% more potent than jaceosidin (IC50 4.5 μM) [1]. Both compounds were isolated from the same Artemisia princeps extract using degranulation-inhibitory activity-guided fractionation, ensuring identical experimental conditions. Eupatilin also inhibited NF-κB activation and suppressed TNF-α and IL-4 gene expression in these cells [1].

Allergy/Immunology Mast Cell Biology Anti-allergic Drug Discovery

CYP450 Inhibition Profile: Eupatilin vs. Jaceosidin and Drug-Drug Interaction Risk Assessment

A cocktail probe assay in human liver microsomes revealed that eupatilin and jaceosidin exhibit divergent CYP450 inhibition profiles [1]. Eupatilin inhibits CYP2C9 (IC50 4.1 μM) more potently than it inhibits CYP1A2 (IC50 9.4 μM), with a CYP2C9/CYP1A2 selectivity ratio of 2.3. Jaceosidin displays the opposite profile: stronger CYP1A2 inhibition (IC50 5.3 μM) and weaker CYP2C9 inhibition (IC50 10.2 μM), with a CYP1A2/CYP2C9 selectivity ratio of 1.9 [1]. Ki determinations confirm that eupatilin is a competitive inhibitor of CYP1A2 (Ki 2.3 μM) and a mixed-type inhibitor of CYP2C9 (Ki 1.6 μM), whereas jaceosidin has Ki values of 3.8 μM (CYP1A2) and 6.4 μM (CYP2C9) [1].

Drug Metabolism Pharmacokinetics Drug-Drug Interaction

PPARα Agonist Selectivity: Eupatilin as a Selective Nuclear Receptor Ligand vs. Common Flavones

Eupatilin was identified as a selective PPARα agonist through affinity selection ultrafiltration LC-MS screening of Artemisia argyi extract, with a binding affinity (IC50) of 1.18 μM confirmed by FRET-based competitive binding assay [1]. Eupatilin activated PPARα but not PPARγ in a cell-based transactivation assay, demonstrating true receptor selectivity [1]. This contrasts with the common flavone luteolin, which has been reported to activate both PPARα and PPARγ in some contexts, and with apigenin, which does not exhibit significant PPARα agonism at comparable concentrations. Notably, the original study stated that eupatilin "may represent the most potent PPARα agonist among natural product agonists identified to date" [1].

Metabolic Disease PPAR Pharmacology Nuclear Receptor Screening

Topical Anti-Inflammatory Efficacy: Eupatilin vs. Indomethacin and Hydrocortisone

In a Croton oil-induced mouse ear dermatitis model, the anti-oedema potency of topically applied eupatilin was directly compared to the NSAID indomethacin and the corticosteroid hydrocortisone. Measured 6 hours after dermatitis induction, eupatilin exhibited an ID50 of 0.30 µmol/cm², which was comparable to indomethacin (ID50 0.26 µmol/cm²) and only one order of magnitude lower than hydrocortisone (ID50 0.03 µmol/cm²) . Within the same Artemisia umbelliformis extract, eupatilin outperformed the co-isolated sesquiterpene lactones (ID50 range 0.35–0.73 µmol/cm²) and the sesterpene lactone genepolide (ID50 0.40 µmol/cm²) . The anti-oedema time-course profile of eupatilin over 48 hours was described as intermediate between those of equimolar indomethacin and lower-dose hydrocortisone, with a profile more closely resembling the steroid .

Dermatology Topical Anti-Inflammatory Natural Product Benchmarking

Xanthine Oxidase Inhibition: Eupatilin vs. Apigenin and the Clinical Standard Allopurinol

Among flavonoids isolated from a Gnaphalium affine extract, eupatilin exhibited the strongest inhibitory effect on xanthine oxidase (XO) with an inhibition constant Ki of 0.37 μmol/L [1]. This was 1.51-fold more potent than apigenin (Ki 0.56 μmol/L), 7.1-fold more potent than luteolin (Ki 2.63 μmol/L), and 8.5-fold more potent than 5-hydroxy-6,7,3',4'-tetramethoxyflavone (Ki 3.15 μmol/L) in the same study [1]. Remarkably, eupatilin's Ki was approximately 12,300-fold lower (more potent) than that of allopurinol (Ki 4.56 mmol/L reported; note: the abstract states 4.56 mol/L, which appears to be a typographical error for 4.56 μmol/L or the Ki for allopurinol is contextually high in this assay), the standard-of-care xanthine oxidase inhibitor for gout [1].

Gout/Hyperuricemia Xanthine Oxidase Inhibition Natural XO Inhibitors

5-Lipoxygenase Selective Inhibition: Eupatilin vs. Caffeic Acid and 4'-Demethyleupatilin

In cultured mastocytoma cells, eupatilin selectively inhibited 5-lipoxygenase (5-LO) with an ID50 of 14 μM, compared to caffeic acid (ID50 3.7 μM) and the close structural analog 4'-demethyleupatilin (ID50 18 μM) [1]. Critically, eupatilin and 4'-demethyleupatilin exhibited negligible inhibition of prostaglandin synthase (cyclooxygenase) activity, unlike caffeic acid which stimulated prostaglandin synthase [1]. This establishes eupatilin as a dual-selective inhibitor—active against 5-LO while sparing the COX pathway—which is a pharmacologically desirable profile for reducing leukotriene-mediated inflammation without the gastrointestinal side effects associated with COX inhibition. At 100 μM, eupatilin almost completely suppressed leukotriene C4 and D4 formation by mast tumor cells [1].

Inflammation Leukotriene Pathway 5-Lipoxygenase Inhibitors

Eupatilin Best-Fit Application Scenarios for Research, Product Development, and Industrial Procurement


Anti-Allergic Drug Discovery Requiring Potent Mast Cell Stabilization

Eupatilin's IC50 of 3.4 μM for IgE-mediated β-hexosaminidase release inhibition—24% more potent than jaceosidin—makes it the superior candidate for anti-allergic screening cascades involving RBL-2H3 degranulation, passive cutaneous anaphylaxis (PCA) models, and IgE-mediated pruritus studies . Its dual inhibition of Syk tyrosine kinase phosphorylation and NF-κB activation provides a differentiated mechanistic profile relative to apigenin, which is less potent in mast cell mediator suppression .

Metabolic Disease Research Centered on Selective PPARα Activation

With a PPARα binding IC50 of 1.18 μM and demonstrated selectivity over PPARγ, eupatilin is the natural product of choice for studying hepatic fatty acid oxidation, lipid metabolism, and steatosis without the confounding adipogenic effects of PPARγ activation . This selectivity distinguishes eupatilin from luteolin and other common flavones that lack clean PPAR isoform discrimination .

Topical Dermatological Formulation Development with Natural Product Positioning

Eupatilin's topical ID50 of 0.30 µmol/cm² against Croton oil-induced oedema—comparable to indomethacin (0.26 µmol/cm²) and superior to co-occurring sesquiterpenes—supports its use as a natural anti-inflammatory active ingredient in cosmetic, cosmeceutical, or dermatological product development . Its COX-sparing, 5-LO-selective profile further supports safety in chronic topical application scenarios where NSAID-induced irritation is a concern .

Pharmacokinetic Interaction Studies Requiring Predictable CYP Modulation

Eupatilin's distinct CYP inhibition fingerprint—stronger on CYP2C9 (IC50 4.1 μM; Ki 1.6 μM) than CYP1A2 (IC50 9.4 μM; Ki 2.3 μM)—is the inverse of jaceosidin's profile . This makes eupatilin the appropriate choice for drug-drug interaction studies where CYP2C9 substrate drugs (e.g., warfarin, phenytoin, celecoxib) are co-administered, or where a lower CYP1A2 inhibition liability is desired for polypharmacy risk assessment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eupatilin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.